molecular formula C16H14FN3O3 B4684779 5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4684779
M. Wt: 315.30 g/mol
InChI Key: ODUSACCKRCSRSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves strategic cyclization and substitution reactions to introduce various functional groups. An example of a similar synthesis process is described by Rosen et al. (2009), where an optimized total synthesis approach for a related bicyclic ring system was developed, highlighting a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine core, which serves as a scaffold for a family of biologically active compounds (Rosen, German, & Kerns, 2009).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including the target compound, typically features a planar fused-ring system. Low et al. (2004) analyzed similar compounds, noting that they crystallize with distinct hydrogen bonding patterns, which contribute to their stability and could influence their chemical reactivity and interaction with biological targets (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).

Chemical Reactions and Properties

The chemical reactivity of the pyrido[2,3-d]pyrimidine core can be influenced by the substituents on the ring. For instance, the presence of fluorophenyl and methoxyethyl groups in the target compound could affect its electrophilic and nucleophilic sites, potentially altering its reactivity in substitution reactions, as well as its interactions in biological systems.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. These properties can be significantly influenced by the nature of the substituents and the overall molecular geometry. Ashraf et al. (2019) reported on the synthesis and structural analysis of related heterocycle derivatives, providing insight into how such structural elements might influence the physical characteristics of the target compound (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).

Mechanism of Action

Future Directions

The future directions for research on “5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their anticancer properties . This could include detailed studies of their mechanism of action, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-23-9-8-20-14-13(15(21)19-16(20)22)12(6-7-18-14)10-2-4-11(17)5-3-10/h2-7H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUSACCKRCSRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
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5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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